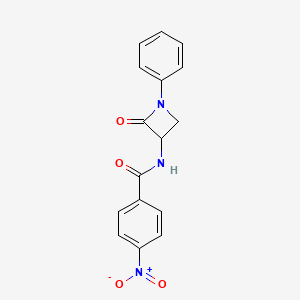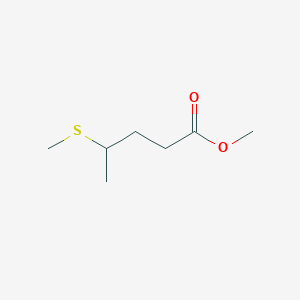![molecular formula C16H23NO6S2 B2809587 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2310097-14-2](/img/structure/B2809587.png)
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a chemical compound1. It is available for research use1.
Synthesis Analysis
The synthesis analysis of this compound is not readily available in the search results. For detailed synthesis procedures, it’s recommended to refer to specific scientific literature or databases.Molecular Structure Analysis
The molecular formula of this compound is C17H25NO4S1. The molecular weight is 339.451.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the search results. For detailed reaction mechanisms, it’s recommended to refer to specific scientific literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the search results. For detailed information, it’s recommended to refer to specific scientific literature or databases.Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibitory Activities
The research by Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties. These compounds were tested against α-glucosidase and acetylcholinesterase (AChE), revealing substantial inhibitory activity against yeast α-glucosidase and weak against AChE. The study also included in silico molecular docking results that correlated with the in vitro enzyme inhibition data, highlighting the potential scientific applications of these compounds in enzyme inhibition and molecular interaction studies Abbasi et al., 2019.
Antibacterial Potential and Synthesis
Investigating Anti-Bacterial Potential
Abbasi et al. (2016) aimed to investigate the anti-bacterial potential of some N-substituted sulfonamides bearing a benzodioxane moiety. Their synthesis involved a series of reactions starting with N-2,3-dihydrobenzo[1,4]dioxin-6-amine and testing the compounds for antibacterial activity against various Gram-negative and Gram-positive strains. The results showed potent therapeutic potential, indicating the relevance of these compounds in developing new antibacterial agents Abbasi et al., 2016.
Molecular Structure and Activity Studies
Theoretical Study of Molecular Structure
The work by Remko (2003) focused on the theoretical study of the molecular structure and gas-phase acidity of various substituted sulfonamides. The study utilized different computational methods to optimize the geometries of these compounds, providing insights into their chemical properties and reactivity, which are crucial for their applications in scientific research Remko, 2003.
Computational Quantum Chemical and Biological Studies
Computational and Biological Studies
Gaurav and Krishna (2021) conducted Computational Quantum Chemical (CQC), Pharmacokinetic, and other biological studies on Uracil-5-Tertiary Sulfonamides, providing valuable data on their molecular properties, including Hyperpolarizability, HOMO and LUMO limits, and pharmacokinetic properties. These insights are crucial for understanding the biological applications and interactions of these compounds Gaurav & Krishna, 2021.
Safety And Hazards
The safety and hazards associated with this compound are not readily available in the search results. For detailed safety data, it’s recommended to refer to specific scientific literature or databases.
Zukünftige Richtungen
The future directions of research involving this compound are not readily available in the search results. For detailed information, it’s recommended to refer to specific scientific literature or databases.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S2/c18-5-6-23-16(3-9-24-10-4-16)12-17-25(19,20)13-1-2-14-15(11-13)22-8-7-21-14/h1-2,11,17-18H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZFKOJLRLOYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2809510.png)
![Tert-butyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2809511.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2809514.png)
![N-(4-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2809515.png)

![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2809517.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2809520.png)
![Methyl 2-[({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]nicotinate](/img/structure/B2809525.png)
